molecular formula C8H10F3NO2 B2418847 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one CAS No. 2375270-16-7

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

Cat. No.: B2418847
CAS No.: 2375270-16-7
M. Wt: 209.168
InChI Key: CLEKQULGJZJTBJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one is a compound with the molecular formula C8H10F3NO2 and a molecular weight of 209.168.

Scientific Research Applications

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its immunosuppressive activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one are not well-documented. Typically, industrial synthesis would involve scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce alcohols or amines, and substitution reactions could result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and modulate gene expression. The exact molecular targets and pathways are not fully elucidated but are likely related to its anti-inflammatory and immunosuppressive activities.

Properties

IUPAC Name

5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(5-1-2-5)4-14-3-6(13)12-7/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEKQULGJZJTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(COCC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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